molecular formula C13H9ClO3 B6378341 MFCD18314758 CAS No. 1261944-27-7

MFCD18314758

Cat. No.: B6378341
CAS No.: 1261944-27-7
M. Wt: 248.66 g/mol
InChI Key: KUNCOJYXNWETGW-UHFFFAOYSA-N
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Description

(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid: is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.1796 . This compound is known for its unique structure, which includes an amino group, a fluoro-substituted phenyl ring, and a propionic acid moiety.

Preparation Methods

The synthesis of (S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid can be achieved through various synthetic routes. One common method involves the use of starting materials such as 3-fluorobenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCOJYXNWETGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685206
Record name 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-27-7
Record name 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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